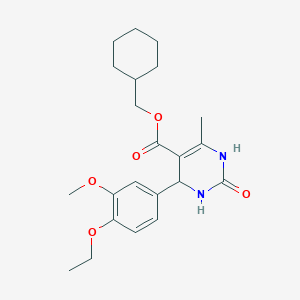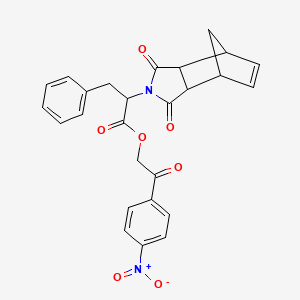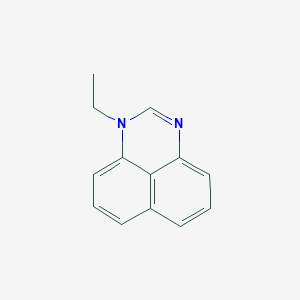![molecular formula C23H19ClN2O4 B15032644 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B15032644.png)
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the benzoxazole family, which is characterized by a benzene ring fused with an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by reacting 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.
Acylation: The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with essential cellular processes, such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
- 3-Chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
- N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
Uniqueness
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide stands out due to its unique combination of functional groups, which impart distinct chemical properties and potential applications. The presence of both methoxy and acetamide groups, along with the benzoxazole core, makes it a versatile compound for various research and industrial purposes.
特性
分子式 |
C23H19ClN2O4 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H19ClN2O4/c1-14-3-10-21-20(11-14)26-23(30-21)15-4-9-18(24)19(12-15)25-22(27)13-29-17-7-5-16(28-2)6-8-17/h3-12H,13H2,1-2H3,(H,25,27) |
InChIキー |
AYLJPVDITSHPEO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-hydroxy-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B15032567.png)
![methyl 4-[3-(furan-2-yl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B15032574.png)
![(5E)-3-Benzyl-5-({5-[3,5-bis(trifluoromethyl)phenyl]furan-2-YL}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15032575.png)

![8-butyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B15032580.png)
![methyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15032582.png)
![methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenylalaninate](/img/structure/B15032594.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B15032603.png)

![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032626.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15032638.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B15032645.png)
![tert-butyl (2E)-2-{4-[(6-methylpyridin-2-yl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B15032649.png)
